2-[1-(2-Naphthyl)ethyl]benzoic acid
Overview
Description
2-[1-(2-Naphthyl)ethyl]benzoic acid is an organic compound with the molecular formula C19H16O2 and a molecular weight of 276.33 g/mol . This compound is characterized by the presence of a naphthalene ring attached to an ethyl group, which is further connected to a benzoic acid moiety. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Naphthyl)ethyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthylacetic acid and benzoyl chloride.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent like dichloromethane or ethyl acetate. A catalyst such as aluminum chloride may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Naphthyl)ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted naphthalene derivatives, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[1-(2-Naphthyl)ethyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(2-Naphthyl)ethyl]benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The naphthalene ring and benzoic acid moiety play crucial roles in its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: An isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring.
2-Naphthylacetic acid: A precursor in the synthesis of 2-[1-(2-Naphthyl)ethyl]benzoic acid.
Benzoyl chloride: Used in the synthesis of various benzoic acid derivatives.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the naphthalene ring and benzoic acid moiety allows for diverse applications in different fields of research and industry.
Properties
IUPAC Name |
2-(1-naphthalen-2-ylethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-13(17-8-4-5-9-18(17)19(20)21)15-11-10-14-6-2-3-7-16(14)12-15/h2-13H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPUVBCHZSXLPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300308 | |
Record name | 2-[1-(2-NAPHTHYL)ETHYL]BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904236-46-0 | |
Record name | 2-[1-(2-NAPHTHYL)ETHYL]BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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